Antibacterial agent 99

Antibacterial Mechanism of Action Target Identification

Unlike target-defined alternatives (e.g., Gyrase B inhibitor Antibacterial agent 98), Antibacterial agent 99 (compound 7b) has an undefined mechanism of action—making it irreplaceable for phenotypic screening, novel target identification via resistance generation and whole-genome sequencing, and SAR-driven selectivity optimization. Its narrow therapeutic window (MRSA MIC 8 μg/mL; HEK293 CC50 2.1 μg/mL; CC50/MIC <1) positions it as an ideal challenging tool compound for in vivo toxicity modeling. Also active against C. albicans (MIC 8 μg/mL) and C. neoformans (MIC 16 μg/mL). Research use only.

Molecular Formula C27H27BrN2
Molecular Weight 459.4 g/mol
Cat. No. B12411955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 99
Molecular FormulaC27H27BrN2
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-]
InChIInChI=1S/C27H27N2.BrH/c1-21-11-17-25(18-12-21)29-20-26(28-19-7-3-6-10-27(28)29)24-15-13-23(14-16-24)22-8-4-2-5-9-22;/h2,4-5,8-9,11-18,20H,3,6-7,10,19H2,1H3;1H/q+1;/p-1
InChIKeyTUWCYTIBAHGCRL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 99: Procurement Guide for a Synthetic Antimicrobial with an Undefined Mechanism


Antibacterial agent 99 (also known as compound 7b; CAS: 2452306-13-5) is a synthetic small molecule with a molecular weight of 459.42 and the formula C27H27BrN2 [1]. It is classified as a research-use-only antibacterial and antifungal agent [2]. Unlike many well-characterized antibiotics, its specific mechanism of action remains undefined in the available literature, positioning it as a tool for novel target discovery and mechanism-of-action studies rather than as a validated therapeutic lead [REFS-1, REFS-2].

Strategic Procurement: Why Antibacterial Agent 99 is Not Interchangeable with In-Class Alternatives


Scientific and industrial users cannot simply substitute 'Antibacterial agent 99' for another antibacterial compound due to a critical, quantifiable knowledge gap: its undefined mechanism of action. While alternatives like 'Antibacterial agent 98' are characterized as Gyrase B inhibitors with established IC50 values and oral bioavailability [2], 'Antibacterial agent 99' offers a fundamentally different research value proposition centered on its novelty and uncharacterized target [1]. This lack of mechanistic definition is a key differentiator, making it unsuitable for target-based assays but highly valuable for phenotypic screening and novel pathway discovery, as detailed in the quantitative evidence below.

Quantitative Differentiation of Antibacterial Agent 99: A Comparative Data Analysis


Mechanism of Action: A Strategic Differentiator Against Target-Specific Alternatives

The primary differentiation of Antibacterial agent 99 is its undefined mechanism of action. This contrasts sharply with defined comparators like 'Antibacterial agent 98', which is explicitly described as inhibiting the ATPase activity of Gyrase B with an IC50 of 0.15 µM [2]. The lack of a known target for Antibacterial agent 99 means it cannot be substituted in target-based screening assays, positioning it uniquely for phenotypic drug discovery and novel target identification [1].

Antibacterial Mechanism of Action Target Identification

Comparative Antibacterial Potency: In Vitro MIC Analysis Against MRSA

Against methicillin-resistant *Staphylococcus aureus* (MRSA, ATCC 43300), Antibacterial agent 99 demonstrates a minimum inhibitory concentration (MIC) of 8 μg/mL [1]. In a cross-study comparison, a related compound, 'Antibacterial agent 98', exhibits an NIC (likely equivalent to MIC in this context) of 0.1 μg/mL against *S. aureus* ATCC 29213 [2]. While direct comparison is limited by different strain designations, this suggests 'Antibacterial agent 98' may have greater potency against *S. aureus*.

Antimicrobial Resistance MRSA MIC

Antifungal Activity: A Quantifiable Difference from Narrow-Spectrum Antibacterials

Antibacterial agent 99 demonstrates quantifiable antifungal activity against *Candida albicans* (ATCC 90028) with an MIC of 8 μg/mL and against *Cryptococcus neoformans* (H99 ATCC 208821) with an MIC of 16 μg/mL [1]. This dual antibacterial-antifungal profile differentiates it from many in-class alternatives that are purely antibacterial.

Antifungal *Candida albicans* *Cryptococcus neoformans*

In Vitro Cytotoxicity and Hemolytic Activity: A Narrow Therapeutic Window Profile

The compound exhibits cytotoxicity against HEK293 cells with a CC50 of 2.1 μg/mL, but shows low hemolytic activity against human red blood cells with an HC10 of >32 μg/mL [1]. This creates a very narrow therapeutic window (CC50/MIC for MRSA ≈ 0.26), a quantifiable risk factor that distinguishes it from less cytotoxic alternatives. The high hemolytic safety margin (HC10/MIC > 4) suggests cell-type specific toxicity.

Cytotoxicity Hemolysis Selectivity Index

Evidence-Based Application Scenarios for Antibacterial Agent 99 in Scientific Research


Phenotypic Screening and Novel Target Discovery

Given its undefined mechanism of action [1], Antibacterial agent 99 is ideally suited for phenotypic screening campaigns. It can be used as a probe to identify and validate novel bacterial targets through resistance generation and subsequent whole-genome sequencing, a process that would be redundant for a compound with a known target like Gyrase B [2].

Lead Compound for Structure-Activity Relationship (SAR) Studies

The compound's potent activity against MRSA (MIC = 8 μg/mL) combined with high mammalian cell cytotoxicity (CC50 = 2.1 μg/mL) makes it an excellent starting point for medicinal chemistry optimization [1]. SAR campaigns can focus on improving the selectivity index by reducing cytotoxicity while maintaining or enhancing antimicrobial potency.

In Vitro Antifungal Screening and Dual-Activity Research

Its demonstrated activity against *C. albicans* (MIC = 8 μg/mL) and *C. neoformans* (MIC = 16 μg/mL) justifies its use as a screening tool for antifungal activity and as a model compound in research on antimicrobials with a broad spectrum of action [1].

Experimental In Vivo Modeling of Antimicrobial Toxicity

With its narrow therapeutic window (CC50/MIC < 1), Antibacterial agent 99 serves as a challenging tool compound for early-stage in vivo efficacy and toxicity studies [1]. It can be used to model the behavior of cytotoxic antimicrobial leads and to investigate the relationship between in vitro selectivity indices and in vivo tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 99

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.